molecular formula C14H15N3O2S2 B2431000 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2431000
M. Wt: 321.4 g/mol
InChI Key: UUMNDOQWWAUNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-334031 is a novel and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has shown significant potential in inhibiting ligand binding, ligand-induced calcium flux, and the chemotaxis of human CCR3-expressing cells .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-10-3-4-13(11(2)7-10)21(18,19)15-8-12-9-17-5-6-20-14(17)16-12/h3-7,9,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMNDOQWWAUNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO2_2
NH-) undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides :
    The sulfonamide nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This reaction typically requires anhydrous solvents like DMF and bases such as NaH.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH3_3
I, NaH, DMF, 0–5°CN-Methylated sulfonamide75–85%
  • Hydrolysis :
    Acidic hydrolysis (e.g., HCl/H2_2
    O) cleaves the sulfonamide bond, yielding imidazo[2,1-b] thiazole-6-methanamine and 2,4-dimethylbenzenesulfonic acid.

Electrophilic Substitution on the Imidazo[2,1-b] thiazole Core

The electron-rich imidazo[2,1-b] thiazole ring participates in electrophilic substitution reactions:

  • Nitration :
    Nitration with HNO3_3
    /H2_2
    SO4_4
    introduces nitro groups at the C2 or C5 positions of the thiazole ring .

  • Halogenation :
    Bromination (Br2_2
    /FeBr3_3
    ) selectively occurs at the C3 position, forming 3-bromo derivatives .

PositionReactionReagentsProductNotes
C2/C5NitrationHNO3_3
, H2_2
SO4_4
, 0°CNitro-imidazothiazoleRegioselectivity depends on substituents
C3BrominationBr2_2
, FeBr3_3
, CH2_2
Cl2_2
3-Bromo derivativeUsed in cross-coupling reactions

Oxidation and Reduction Reactions

  • Oxidation of the Thiazole Ring :
    Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties .

  • Reduction of the Imidazole Moiety :
    Hydrogenation (H2_2
    , Pd/C) reduces the imidazole ring to a dihydroimidazole, enhancing solubility but reducing aromaticity .

Cyclization and Ring-Opening Reactions

  • Copper-Catalyzed Cyclization :
    Under Cu(OAc)2_2
    catalysis, the compound undergoes cyclization with aryl isothiocyanates to form polycyclic derivatives (e.g., benzimidazo[2,1-b]thiazolines) .
    Example:

    Compound+Ar NCSCu OAc 2,MeCNBenzimidazo 2 1 b thiazoline\text{Compound}+\text{Ar NCS}\xrightarrow{\text{Cu OAc }_2,\text{MeCN}}\text{Benzimidazo 2 1 b thiazoline}
  • Hypervalent Iodine-Mediated Coupling :
    PIFA (phenyliodine bis(trifluoroacetate)) facilitates intramolecular oxidative coupling, forming fused heterocycles .

Biochemical Interactions

The compound exhibits bioactivity through interactions with biological targets:

  • FAK Inhibition :
    Modulates phosphorylation of focal adhesion kinase (FAK) via binding to the kinase domain, as shown in pancreatic cancer models (IC50_{50}
    = 0.59–2.81 μM) .

  • Synergy with Gemcitabine :
    Enhances gemcitabine uptake by upregulating hENT-1 transporter expression, improving antiproliferative effects in mesothelioma cells .

Biological TargetMechanismObserved EffectReference
FAKCompetitive ATP-binding inhibitionReduced cell migration and spheroid shrinkage
hENT-1Transcriptional upregulationIncreased gemcitabine cytotoxicity

Stability Under Acidic/Basic Conditions

  • Acidic Conditions (pH < 3) :
    The sulfonamide group hydrolyzes slowly, releasing sulfonic acid and amine fragments.

  • Basic Conditions (pH > 10) :
    The imidazo[2,1-b] thiazole ring undergoes ring-opening, forming thiol and imidazole derivatives .

Key Research Findings:

  • The compound’s sulfonamide group is critical for FAK inhibition but requires structural optimization to reduce off-target effects .

  • Electrophilic substitutions on the thiazole ring enhance binding to hydrophobic pockets in enzyme active sites .

  • Copper-mediated cyclization offers a versatile route to complex heterocycles with improved bioactivity .

For further synthetic applications, refer to protocols in .

Scientific Research Applications

Antibacterial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antibacterial efficacy. Among the compounds tested, several demonstrated potent activity against multidrug-resistant strains with minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL. Notably, one compound showed high selectivity against Gram-negative bacteria while remaining non-toxic to human liver cells at concentrations up to 100 μM .

Anticancer Properties

The compound has also shown promise in oncology. Various studies have reported its potential as an anticancer agent.

  • Case Study : Research focused on 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives revealed significant antiproliferative effects against several cancer cell lines including murine leukemia and human cervix carcinoma. The IC50 values for these compounds were reported in the submicromolar range, indicating strong cytotoxicity against cancer cells .

Anti-inflammatory Effects

Compounds related to this compound have been identified as having anti-inflammatory properties.

  • Research Findings : Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives can modulate inflammatory responses in various biological systems. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Immunomodulatory Effects

The immunomodulatory capabilities of imidazo[2,1-b][1,3]thiazole compounds are also noteworthy.

  • Study Insights : Certain derivatives have been found to enhance immune responses by activating specific pathways in immune cells. This suggests potential applications in treating immunodeficiency disorders or enhancing vaccine efficacy .

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

MethodDescription
Vilsmeier Reaction Used for introducing substituents on the thiazole ring.
Mannich Reaction Employed for synthesizing the sulfonamide moiety.

Mechanism of Action

WAY-334031 exerts its effects by selectively binding to the CCR3 receptor, thereby inhibiting the binding of natural ligands such as eotaxin. This inhibition prevents the activation of downstream signaling pathways, including calcium flux and chemotaxis, which are crucial for the recruitment and activation of eosinophils and other immune cells .

Comparison with Similar Compounds

WAY-334031 is unique in its high selectivity and potency as a CCR3 antagonist. Similar compounds include:

WAY-334031 stands out due to its specific targeting of CCR3, making it a valuable tool for studying and potentially treating diseases involving this receptor.

Biological Activity

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives are recognized for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The structural features of these compounds contribute significantly to their biological effects. The presence of the imidazole and thiazole rings enhances interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Carbonic Anhydrase Inhibition : Research has shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms. For instance, certain derivatives demonstrated inhibition constants (K_i) in the range of 57.7–98.2 µM against the cytosolic isoform hCA II while showing minimal activity against other isoforms like hCA I and hCA IX .
  • Antitumor Activity : Studies indicate that imidazo[2,1-b]thiazole compounds exhibit significant anticancer properties. For example, derivatives have been reported to induce cytotoxic effects in various cancer cell lines with IC_50 values in the low micromolar range . The mechanism often involves apoptosis induction and cell cycle arrest.
  • HCV NS4B Inhibition : Some derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) NS4B protein. Notably, compounds like 26f and 28g showed EC50 values of 16 nM and 31 nM respectively, indicating strong antiviral activity .

Case Studies

  • Anticancer Activity : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their anticancer efficacy against pancreatic ductal adenocarcinoma. The results highlighted that specific substitutions on the thiazole ring significantly enhanced antiproliferative activity .
  • Antibacterial Properties : Another investigation focused on synthesizing imidazole derivatives with imidazo[2,1-b]thiazole moieties to assess their antibacterial properties. The findings indicated promising results against several bacterial strains with low cytotoxicity .
  • Carbonic Anhydrase Selectivity : A detailed structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazo[2,1-b]thiazole scaffold could enhance selectivity for hCA II over other isoforms .

Summary Table of Biological Activities

Activity Target/Mechanism K_i/EC50 Values References
Carbonic AnhydrasehCA II57.7–98.2 µM
AntitumorVarious cancer cell linesIC_50 in submicromolar range
AntiviralHCV NS4BEC50 = 16 nM (26f)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.